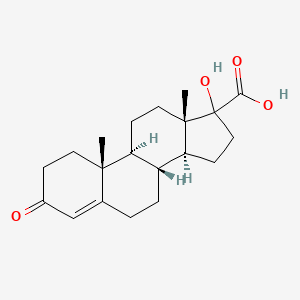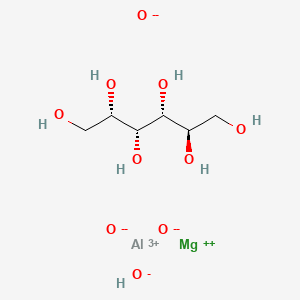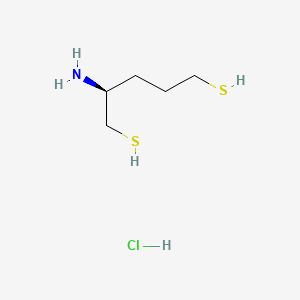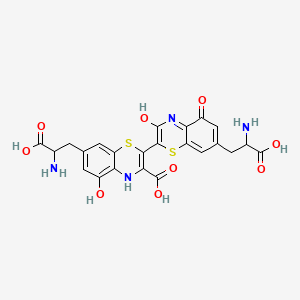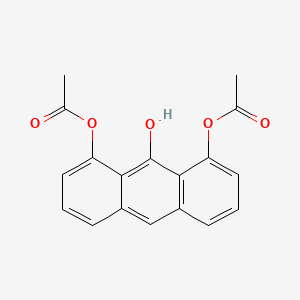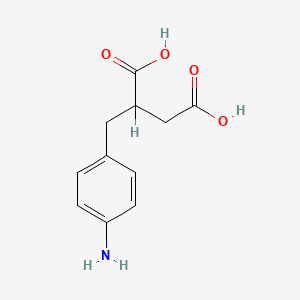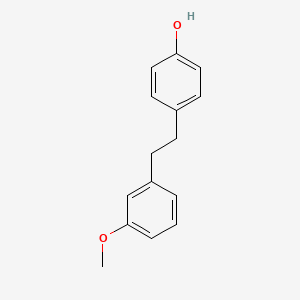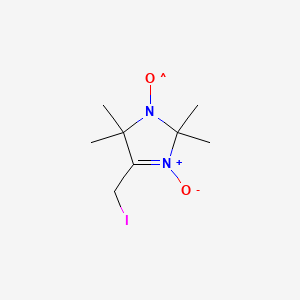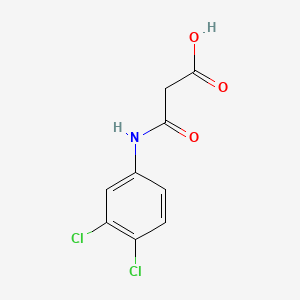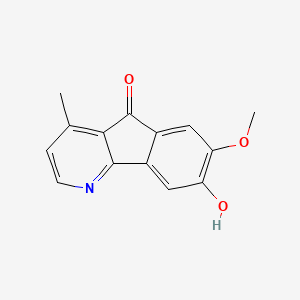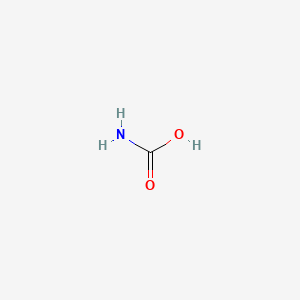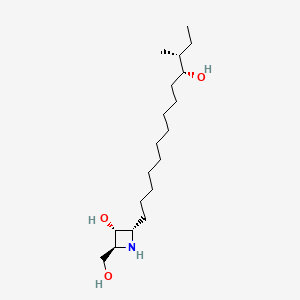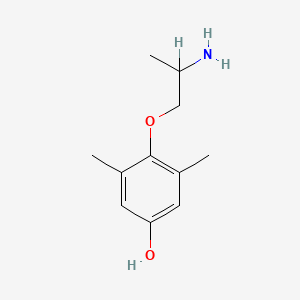
Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-
Overview
Description
Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, also known as 4-(2-Aminopropoxy)-3,5-dimethylphenol, is a chemical compound with the molecular formula C11H17NO2 . It has an average mass of 195.258 Da and a monoisotopic mass of 195.125931 Da .
Molecular Structure Analysis
The molecular structure of Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted at the 4th position by a 2-aminopropoxy group and at the 3rd and 5th positions by methyl groups .Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Phenol derivatives, including those structurally related to Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, have been studied for their potential as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of hemoglobin, potentially beneficial in conditions like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Synthesis of Novel Carboxylic Esters
Research has focused on the synthesis of novel carboxylic esters using phenol derivatives. These synthesized molecules have potential applications in antimicrobial treatments (Brahmayya et al., 2015).
Impact on Agrobacterium-Mediated Gene Transfer
Studies have explored the effects of phenolic compounds, similar in structure to Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, on Agrobacterium virulence gene induction and gene transfer, influencing both transient and stable transformation rates in plants like Petunia and tobacco (Joubert et al., 2002).
Antimicrobial and Antidiabetic Activities
Some derivatives of 4-aminophenol, which are structurally related to Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, have been shown to possess broad-spectrum antimicrobial and significant antidiabetic activities, highlighting their potential as therapeutic agents (Rafique et al., 2022).
Estrogenic Activity Studies
Research on 4-nonylphenol isomers, similar to Phenol, 4-(2-aminopropoxy)-3,5-dimethyl-, has revealed varying estrogenic activities. These findings contribute to the understanding of the hormonal impact of phenolic compounds (Uchiyama et al., 2008).
properties
IUPAC Name |
4-(2-aminopropoxy)-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12/h4-5,9,13H,6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOSWRCXWBDSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968334 | |
| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-(2-aminopropoxy)-3,5-dimethyl- | |
CAS RN |
53566-99-7 | |
| Record name | 4-Hydroxymexiletine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-AMINOPROPOXY)-3,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M8AQ3NDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: p-Hydroxymexiletine is primarily formed through the aromatic hydroxylation of mexiletine in the liver. This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2D6 isoform. [, , ]
A: Yes, the CYP2D6 enzyme exhibits genetic polymorphism, meaning individuals can have different variations of this gene, leading to varying enzyme activity levels. Individuals categorized as "poor metabolizers" due to certain CYP2D6 gene variations exhibit significantly lower p-hydroxymexiletine formation compared to "extensive metabolizers." [, , ]
A: Yes, drugs that inhibit CYP2D6 activity, like quinidine, can significantly decrease the formation of p-hydroxymexiletine. This inhibition can lead to altered mexiletine pharmacokinetics, potentially requiring dosage adjustments. [, ]
A: Understanding p-hydroxymexiletine formation is crucial as it directly impacts mexiletine's clearance from the body. Reduced formation of this metabolite, whether due to genetic factors or drug interactions, can lead to elevated mexiletine levels, potentially increasing the risk of side effects. [, ]
A: Several techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods like fluorescence and tandem mass spectrometry (LC-MS/MS), are commonly employed to accurately measure p-hydroxymexiletine levels in biological samples. [, , , ]
A: Yes, the fungus Cunninghamella echinulata has proven valuable in studying mexiletine metabolism. This fungus possesses a cytochrome P450 system analogous to humans and can metabolize mexiletine to produce both p-hydroxymexiletine and hydroxymethylmexiletine, making it a useful model for in vitro studies. []
A: Research in rats suggests that streptozotocin-induced diabetes doesn't significantly affect the formation of p-hydroxymexiletine, even though it influences the pharmacokinetics of mexiletine enantiomers and another metabolite, hydroxymethylmexiletine. []
A: Yes, studies using human liver microsomes have demonstrated stereoselectivity in the formation of p-hydroxymexiletine. This suggests that the two enantiomers of mexiletine might be metabolized at different rates by CYP2D6, potentially impacting their pharmacokinetic profiles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




